(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one
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Overview
Description
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one is a synthetic steroidal compound It is structurally related to other androstane derivatives and is characterized by the presence of an acetyloxy group at the 17th position and a double bond between the 4th and 6th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one typically involves multiple steps starting from simpler steroidal precursors. The key steps include:
Acetylation: Introduction of the acetyloxy group at the 17th position.
Double Bond Formation: Introduction of the double bond between the 4th and 6th carbon atoms through dehydrogenation reactions.
Methylation: Addition of methyl groups at the 7th and 17th positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Precursors: Using readily available steroidal compounds as starting materials.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(17beta)-17-(Acetyloxy)-7-ethylestr-4-en-3-one: Another steroidal compound with similar structural features.
(17beta)-17-(Acetyloxy)-11,12-epoxyestr-4,9-diene-3-one: A compound with an epoxide group and similar steroidal backbone.
Uniqueness
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H32O3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H32O3/c1-14-12-16-13-17(25)6-9-21(16,3)18-7-10-22(4)19(20(14)18)8-11-23(22,5)26-15(2)24/h12-13,18-20H,6-11H2,1-5H3 |
InChI Key |
KZUTWNHELYXDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)OC(=O)C)C |
Origin of Product |
United States |
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